The identification of vonoprazan fumarate impurity 15 stems from various research studies and patent filings that focus on the synthesis and purification processes of vonoprazan fumarate. These documents detail the chemical structures, methods of detection, and purification strategies employed to minimize impurities in pharmaceutical preparations .
Vonoprazan fumarate impurity 15 is classified as a pharmaceutical impurity. Impurities are defined as any substances present in a drug product that are not the intended therapeutic compound. The presence of such impurities necessitates stringent control measures during both the synthesis and formulation stages to ensure patient safety .
The synthesis of vonoprazan fumarate impurity 15 involves several chemical reactions, primarily starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde as a key precursor. The synthesis pathway typically includes:
The synthetic route may include multiple steps such as alkylation, sulfonylation, and salt formation under controlled conditions (temperature, solvent ratios) to enhance yield and purity. For example, specific solvents like ethyl acetate or N,N-dimethylacetamide are used in varying ratios to optimize reaction conditions .
The molecular structure of vonoprazan fumarate impurity 15 can be represented by its specific chemical formula derived from its synthesis pathway. While detailed structural data for impurity 15 is less commonly reported, it can be inferred based on related compounds in the synthesis process.
Vonoprazan fumarate impurity 15 participates in various chemical reactions during its formation. These reactions can include:
The reactions are generally conducted under controlled temperatures (40°C - 50°C) and in specific solvent systems to ensure optimal yields and minimize unwanted side reactions .
Vonoprazan functions as a potassium-competitive acid blocker by inhibiting H+, K+-ATPase activity in gastric parietal cells. This mechanism effectively reduces gastric acid secretion, making it beneficial for treating conditions like gastroesophageal reflux disease.
Research indicates that vonoprazan exhibits a Ki value (inhibition constant) of approximately 10 nM at equilibrium, demonstrating its potency compared to traditional proton pump inhibitors .
Vonoprazan fumarate impurity 15 is primarily studied within the context of pharmaceutical development. Its identification and quantification are critical for:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7